Cas no 1704081-06-0 ((3-Amino-4-fluorophenyl)boronic acid hydrochloride)

(3-Amino-4-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds in pharmaceutical and materials research. The presence of both an amino and a fluorine substituent enhances its reactivity and selectivity in palladium-catalyzed transformations. The hydrochloride salt form improves stability and handling, making it suitable for storage and precise weighing in synthetic applications. This compound is particularly valuable in the development of fluorinated aromatic scaffolds, which are prevalent in bioactive molecules and advanced materials. Its consistent purity and reliable performance make it a preferred choice for researchers in medicinal chemistry and organic synthesis.
(3-Amino-4-fluorophenyl)boronic acid hydrochloride structure
1704081-06-0 structure
Product name:(3-Amino-4-fluorophenyl)boronic acid hydrochloride
CAS No:1704081-06-0
MF:C6H8BClFNO2
MW:191.395624160767
MDL:MFCD12128735
CID:4674302

(3-Amino-4-fluorophenyl)boronic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (3-amino-4-fluorophenyl)boronic acid hydrochloride
    • (3-AMINO-4-FLUOROPHENYL)BORONIC ACID HCL
    • AM88305
    • F10099
    • (3-Amino-4-fluorophenyl)boronic acid hydrochloride
    • MDL: MFCD12128735
    • Inchi: 1S/C6H7BFNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,10-11H,9H2;1H
    • InChI Key: GXPAJQNQLPVDTQ-UHFFFAOYSA-N
    • SMILES: Cl.FC1C=CC(B(O)O)=CC=1N

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Topological Polar Surface Area: 66.5

(3-Amino-4-fluorophenyl)boronic acid hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
152727-5g
(3-Amino-4-fluorophenyl)boronic acid hydrochloride, 95%
1704081-06-0 95%
5g
$1257.00 2023-09-10
Matrix Scientific
152727-1g
(3-Amino-4-fluorophenyl)boronic acid hydrochloride, 95%
1704081-06-0 95%
1g
$594.00 2023-09-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A855771-1g
(3-Amino-4-fluorophenyl)boronic acid hydrochloride
1704081-06-0 98%
1g
¥3,586.00 2022-09-29

Additional information on (3-Amino-4-fluorophenyl)boronic acid hydrochloride

(3-Amino-4-fluorophenyl)boronic Acid Hydrochloride: A Comprehensive Overview

(3-Amino-4-fluorophenyl)boronic acid hydrochloride, identified by the CAS number 1704081-06-0, is a versatile compound with significant applications in organic synthesis and materials science. This compound, also referred to as 3-amino-4-fluorophenylboronic acid hydrochloride, has garnered attention due to its unique chemical properties and its role in facilitating various synthetic pathways. In this article, we delve into the structural characteristics, synthetic methods, applications, and recent advancements associated with this compound.

The molecular structure of (3-amino-4-fluorophenyl)boronic acid hydrochloride comprises a phenyl ring substituted with an amino group at the 3-position and a fluorine atom at the 4-position. The boronic acid group (-B(OH)₂) attached to the phenyl ring is a key functional group that enables this compound to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of both amino and fluorine substituents introduces electronic effects that influence the reactivity and selectivity of the compound in various reactions. Recent studies have highlighted the importance of these substituents in modulating the electronic properties of the molecule, making it a valuable precursor in the synthesis of advanced materials.

The synthesis of (3-amino-4-fluorophenyl)boronic acid hydrochloride typically involves multi-step processes that begin with the preparation of the corresponding phenol derivative. One common approach is the nucleophilic aromatic substitution reaction, where an amino group is introduced onto a fluorinated phenol substrate. Subsequent oxidation or coupling reactions are then employed to introduce the boronic acid functionality. Researchers have recently explored alternative routes, such as microwave-assisted synthesis and catalytic methods, to enhance reaction efficiency and minimize environmental impact. These advancements have not only improved the yield but also expanded the scope of applications for this compound.

(3-Amino-4-fluorophenyl)boronic acid hydrochloride finds extensive use in organic synthesis, particularly in the construction of biaryl compounds via cross-coupling reactions. The Suzuki-Miyaura coupling reaction is one of the most prominent applications, where this compound reacts with aryl halides in the presence of palladium catalysts to form biaryl structures. These biaryl compounds are valuable intermediates in drug discovery and materials science. Recent studies have demonstrated that modifying the substituents on the phenyl ring can significantly influence the electronic properties of the resulting biaryl compounds, making them suitable for applications in optoelectronics and sensors.

In addition to its role in cross-coupling reactions, (3-amino-4-fluorophenyl)boronic acid hydrochloride has been employed as a building block in polymer synthesis. Researchers have utilized this compound to synthesize conjugated polymers with tailored electronic properties for use in organic electronics. The amino group on the phenyl ring facilitates polymerization through various mechanisms, including oxidative polymerization and step-growth polymerization. Recent advancements have focused on optimizing polymer architectures to enhance charge transport properties, paving the way for applications in flexible electronics and energy storage devices.

The unique combination of functional groups in (3-amino-4-fluorophenyl)boronic acid hydrochloride makes it an attractive candidate for bioconjugation applications. The boronic acid group can undergo selective conjugation with sugars or other biomolecules under mild conditions, enabling its use in bioanalytical chemistry and drug delivery systems. Recent studies have explored its potential as a biosensor component for detecting specific analytes, leveraging its ability to form stable complexes with target molecules.

In terms of recent research trends, there has been growing interest in utilizing computational chemistry tools to predict and optimize reaction pathways involving (3-amino-4-fluorophenyl)boronic acid hydrochloride. Quantum mechanical calculations have provided insights into reaction mechanisms and transition states, enabling researchers to design more efficient synthetic routes. Furthermore, machine learning algorithms are being employed to predict material properties based on molecular structure, which could accelerate discovery processes involving this compound.

In conclusion, (3-amino-4-fluorophenyl)boronic acid hydrochloride, CAS No. 1704081-06-0, is a multifaceted compound with diverse applications across organic synthesis, materials science, and biochemistry. Its unique chemical structure and functional groups make it an invaluable tool for constructing complex molecules and advanced materials. As research continues to uncover new synthetic methods and applications for this compound, its significance in both academic and industrial settings is expected to grow further.

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